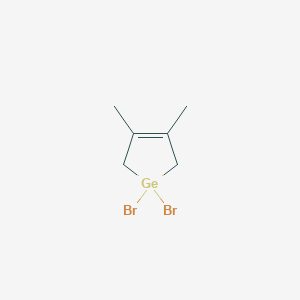
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of two bromine atoms and two methyl groups attached to a germole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole typically involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-germole. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the germole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethyl-2,5-dihydro-1H-germole by removing the bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of germole oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Major Products:
Substitution: Formation of 1-iodo-3,4-dimethyl-2,5-dihydro-1H-germole.
Reduction: Formation of 3,4-dimethyl-2,5-dihydro-1H-germole.
Oxidation: Formation of germole oxides.
Applications De Recherche Scientifique
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-silole: Similar structure but contains silicon instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-stannole: Contains tin instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-plumbole: Contains lead instead of germanium.
Uniqueness: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their potential biological activity and lower toxicity, making them attractive for medicinal and industrial applications.
Propriétés
Numéro CAS |
51343-25-0 |
|---|---|
Formule moléculaire |
C6H10Br2Ge |
Poids moléculaire |
314.58 g/mol |
Nom IUPAC |
1,1-dibromo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Br2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
Clé InChI |
XMTPAXHUTPIUHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge](C1)(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



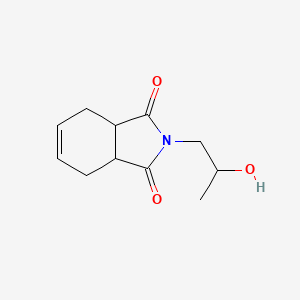
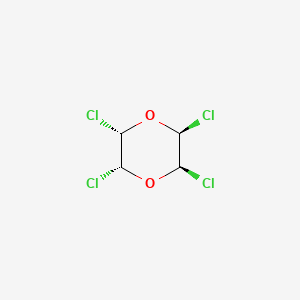

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

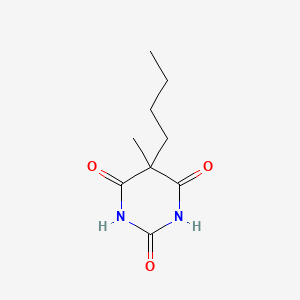
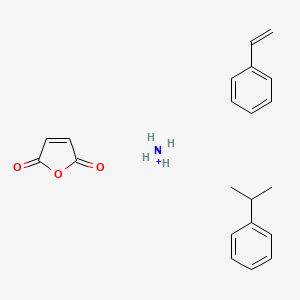
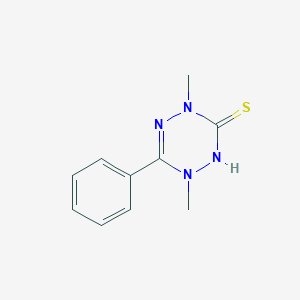
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
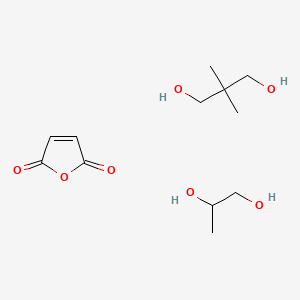
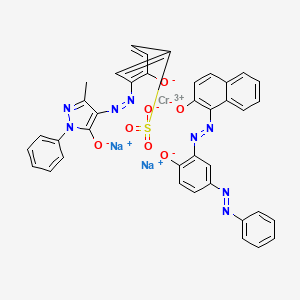
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
